

An In-depth Technical Guide to N,N-Dimethylbenzamide (CAS 611-74-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Dimethylbenzamide**

Cat. No.: **B166411**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylbenzamide, with a CAS number of 611-74-5, is a substituted aromatic amide that serves as a versatile chemical intermediate and a subject of interest in various scientific fields. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis methodologies, and known biological activities. Detailed experimental protocols for its synthesis and purification are presented, alongside a discussion of its potential mechanisms of action, particularly as an insect repellent and its speculative role in dopamine receptor modulation. This document aims to be a valuable resource for professionals in research, and drug development by consolidating key technical information and presenting it in a structured and accessible format.

Physicochemical and Spectroscopic Data

The fundamental properties of **N,N-Dimethylbenzamide** are summarized below, providing a crucial foundation for its application in experimental settings.

Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₁ NO	[1]
Molecular Weight	149.19 g/mol	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point	43-45 °C	
Boiling Point	132-133 °C at 15 mmHg	
Solubility	Soluble in water.	[3]
CAS Number	611-74-5	[1]

Spectroscopic Data

The following tables summarize the key spectroscopic signatures of **N,N-Dimethylbenzamide**, which are essential for its identification and characterization.

¹H NMR (400 MHz, CDCl₃)[\[2\]](#)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
7.30-7.40	m	5H	Aromatic protons
3.08	s	3H	N-CH ₃
2.97	s	3H	N-CH ₃

¹³C NMR (100 MHz, CDCl₃)[\[2\]](#)

Chemical Shift (δ) ppm	Assignment
171.6	C=O
136.5	Aromatic C (quaternary)
129.5	Aromatic CH
128.4	Aromatic CH
127.1	Aromatic CH
39.6	N-CH ₃
35.3	N-CH ₃

Mass Spectrometry (Electron Ionization)[1][4]

m/z	Relative Intensity	Assignment
149	[M] ⁺	Molecular Ion
105	Base Peak	[C ₆ H ₅ CO] ⁺
77	High	[C ₆ H ₅] ⁺

Infrared (IR) Spectroscopy[5]

Wavenumber (cm ⁻¹)	Assignment
~1630	C=O (amide) stretching
~1400-1500	Aromatic C=C stretching
~700-800	C-H out-of-plane bending (aromatic)

Synthesis and Purification Protocols

Several methods for the synthesis of N,N-disubstituted benzamides have been reported. Below are detailed protocols for the preparation and purification of **N,N-Dimethylbenzamide**.

Synthesis from Benzoyl Chloride and Dimethylamine

This is a common and straightforward method for the synthesis of **N,N-Dimethylbenzamide**.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve dimethylamine (2.0 equivalents) in an appropriate anhydrous solvent such as dichloromethane or diethyl ether. Cool the solution to 0 °C in an ice bath.
- Addition of Benzoyl Chloride: Slowly add a solution of benzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred dimethylamine solution via the addition funnel. Maintain the temperature at 0 °C during the addition. A white precipitate of dimethylamine hydrochloride will form.
- Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Work-up:
 - Quench the reaction by adding water to dissolve the dimethylamine hydrochloride.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess dimethylamine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **N,N-Dimethylbenzamide**.

Synthesis from Benzoic Acid and Aniline (Illustrative)

A one-pot synthesis method has been described for related benzamides.[\[3\]](#)

Experimental Protocol:

- Reaction Mixture: In a 10 mL quartz tube, combine aniline (0.70 mmol), benzoic acid (0.50 mmol), tetrabutylammonium bromide (TBAB, 0.5 mmol), potassium hydroxide (KOH, 1.0 mmol), iodine (I₂, 0.10 mmol), and water (2.5 mL).
- Reaction Conditions: Stir the reaction mixture at room temperature for 2.5 hours under sunlight irradiation.
- Extraction: After the reaction is complete, extract the organic layer with ethyl acetate.
- Isolation: Concentrate the organic solution in vacuo.
- Purification: Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate (5/1) eluent to afford the final product.

Purification by Recrystallization

For solid compounds like **N,N-Dimethylbenzamide**, recrystallization is an effective purification method.

Experimental Protocol:

- Solvent Selection: Choose a suitable solvent or solvent system. A mixed solvent system of ethanol and water is often effective for moderately polar compounds.
- Dissolution: Dissolve the crude **N,N-Dimethylbenzamide** in a minimal amount of hot ethanol in an Erlenmeyer flask.
- Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point), indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

- **Washing:** Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering impurities.
- **Drying:** Dry the purified crystals in a desiccator or a vacuum oven.

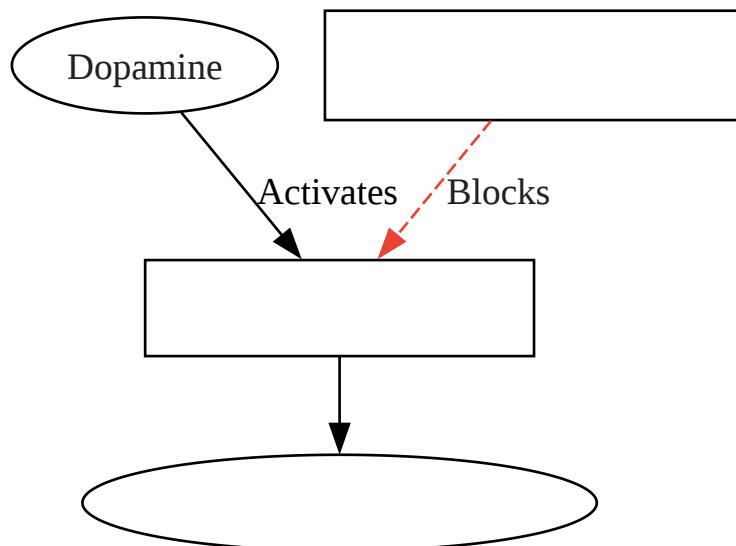
Biological Activity and Mechanism of Action

While **N,N-Dimethylbenzamide** itself is not extensively studied for its biological activity, its structural similarity to the widely used insect repellent N,N-diethyl-m-toluamide (DEET) suggests potential applications and mechanisms of action.

Insect Repellent Activity

The insect repellent properties of DEET are well-documented, and it is plausible that **N,N-Dimethylbenzamide** shares a similar mechanism of action. Two primary hypotheses for the olfactory-mediated repellency of DEET have been proposed:

- The "Confusant" Hypothesis: DEET may interfere with the insect's olfactory receptors, masking the attractive host odors and thus "confusing" the insect.^{[6][7]} This interference can occur by inhibiting the response of olfactory receptor neurons to attractants.^[8]
- The "Stimulus" Hypothesis: DEET itself may act as a stimulus, activating specific olfactory receptors that trigger an aversive behavioral response in insects.^{[6][7]}



[Click to download full resolution via product page](#)

Potential Interaction with Dopamine Receptors

The benzamide scaffold is a known pharmacophore for dopamine D2 receptor antagonists. While direct binding data for **N,N-Dimethylbenzamide** is lacking, its structural features suggest a potential, albeit likely weak, interaction with dopamine receptors. Further research, such as

competitive radioligand binding assays, would be necessary to confirm and quantify any such activity.

[Click to download full resolution via product page](#)

Induction of Glutathione S-Transferase

Studies on the related compound DEET have shown that it can induce the synthesis of glutathione S-transferase (GST) in mosquito cells. GSTs are a family of enzymes involved in detoxification. This suggests that **N,N-Dimethylbenzamide** might also modulate cellular detoxification pathways.

Representative Experimental Protocol: Glutathione S-Transferase Activity Assay

This protocol is a general method for measuring GST activity and can be adapted for cell lysates or tissue homogenates treated with **N,N-Dimethylbenzamide**.

- Sample Preparation: Prepare cell lysates or tissue homogenates from control and **N,N-Dimethylbenzamide**-treated samples in an appropriate buffer.
- Assay Mixture: In a 96-well plate, add the following to each well:
 - Sample (cell lysate or tissue homogenate)
 - Reduced glutathione (GSH) solution

- 1-Chloro-2,4-dinitrobenzene (CDNB) solution (substrate)
- Measurement: Immediately measure the increase in absorbance at 340 nm over time using a plate reader. The rate of increase in absorbance is proportional to the GST activity.
- Calculation: Calculate the GST activity based on the rate of change in absorbance and the protein concentration of the sample.

Safety and Handling

N,N-Dimethylbenzamide is considered hazardous. It is harmful if swallowed and causes skin and eye irritation.^[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

N,N-Dimethylbenzamide is a compound with well-defined physicochemical and spectroscopic properties. Its synthesis is readily achievable through standard organic chemistry methods. While its biological activity is not extensively characterized, its structural relationship to known active compounds, particularly in the area of insect repellency, suggests promising avenues for further research. This technical guide provides a solid foundation of data and protocols to facilitate future investigations into the properties and applications of **N,N-Dimethylbenzamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. N,N-Dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 4. Benzamide, N,N-dimethyl- [webbook.nist.gov]

- 5. N,N-Dimethylbenzamide(611-74-5) IR Spectrum [m.chemicalbook.com]
- 6. Frontiers | Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, *Cimex lectularius* [frontiersin.org]
- 7. Olfaction: Repellents that Congest the Mosquito Nose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemconnections.org [chemconnections.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to N,N-Dimethylbenzamide (CAS 611-74-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166411#n-n-dimethylbenzamide-cas-number-611-74-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com